(S)-2-(1-氨基乙基)苯酚

描述

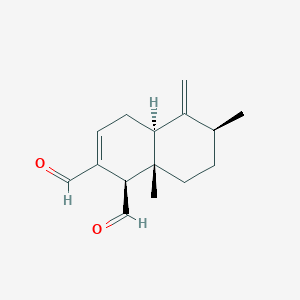

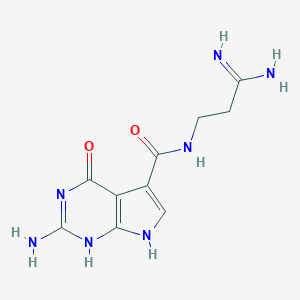

(S)-2-(1-Aminoethyl)phenol is a chemical compound that is part of a broader class of organic compounds known as aminophenols. These compounds are characterized by an amino group attached to a phenol moiety. The specific structure and substituents on the phenol ring can significantly influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of substituted aminophenol derivatives, such as those related to (S)-2-(1-Aminoethyl)phenol, involves various chemical reactions and conditions. In the first paper, new derivatives of substituted aminophenol were synthesized and characterized using techniques like NMR and FT-IR spectroscopy . Although the exact synthesis of (S)-2-(1-Aminoethyl)phenol is not detailed, similar synthetic routes may be employed, involving the formation of an aminoethyl side chain on the phenol ring.

Molecular Structure Analysis

The molecular structure of substituted aminophenol derivatives is crucial in determining their electronic and photophysical properties. The study in the first paper performed quantum chemical calculations to evaluate the molecular electrostatic potential, atomic charges, and solvent accessible surface . These properties are essential for understanding how (S)-2-(1-Aminoethyl)phenol interacts with other molecules and its behavior in different environments.

Chemical Reactions Analysis

Substituted aminophenols can participate in various chemical reactions due to their functional groups. The amino group can act as a nucleophile, while the phenol moiety can engage in electrophilic aromatic substitution. The first paper does not detail specific reactions for (S)-2-(1-Aminoethyl)phenol, but the synthesized derivatives' reactivity in different solvents was analyzed, which could provide insights into potential reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted aminophenols are influenced by their structure. The first paper discusses the solvatochromism of the synthesized derivatives, which is the change in color due to solvent polarity . This property, along with the dipole moments in the excited and ground states, provides information on the compound's behavior in various solvents. The second paper mentions the saluretic and diuretic activity of a series of 2-(aminomethyl)phenols, indicating that these compounds can have significant biological activities . The most active compounds in this series had specific nuclear substitutions, which could be relevant when considering the properties of (S)-2-(1-Aminoethyl)phenol.

科学研究应用

蛋白质测定

(O. H. Lowry et al., 1951)讨论了Folin酚试剂用于蛋白质测定的应用,强调了其敏感性和操作简便性。这种试剂在生物样品中蛋白质测定的各种分析过程中非常有用。

神经递质研究

(N. Macleod & J. Simons, 2003)进行了关于苯酚和乙醇胺簇的研究,其结构类似于(S)-2-(1-氨基乙基)苯酚。他们使用光谱技术和从头计算来理解这些簇的氢键结构,为神经递质研究领域做出了贡献。

氧化研究

(Ian J. Rhile & J. M. Mayer, 2004)探讨了氢键苯酚的单电子氧化,这与(S)-2-(1-氨基乙基)苯酚的氧化性质相关。他们的研究为质子耦合电子转移提供了见解,这是一种基本的化学过程。

配体合成和配位性质

(G. Ambrosi等人,2003)合成了涉及酚类化合物的新配体,包括类似于(S)-2-(1-氨基乙基)苯酚的结构。他们的研究侧重于这些配体与各种金属离子的配位性质,为配位化学做出了贡献。

不对称合成

(E. P. Kündig等人,2004)探索了2-(1-氨基乙基)苯酚的不对称合成方法。他们的研究为这类化合物的高效合成提供了重要见解,这对有机化学中的各种应用至关重要。

手性溶剂剂

(Alessandra Recchimurzo et al., 2020)研究了2-[(1R)-1-氨基乙基]苯酚的硫脲衍生物作为手性溶剂剂。他们专注于使用核磁共振对氨基酸进行对映异构体鉴别,为分析化学和立体化学做出了贡献。

生物评价和DNA相互作用研究

(Bushra Rafique et al., 2022)合成了4-氨基苯酚衍生物并评估了它们的抗菌和抗糖尿病活性。他们还研究了DNA相互作用,突出了这类化合物在药物化学中的潜力。

手性选择反应中的催化剂

(C. Cimarelli & G. Palmieri, 2009)研究了手性纯的2-(氨基烷基)苯酚衍生物作为各种手性选择反应中的催化剂。他们的研究有助于理解有机化学中的不对称合成。

属性

IUPAC Name |

2-[(1S)-1-aminoethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(9)7-4-2-3-5-8(7)10/h2-6,10H,9H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKWKJWRIYGQFD-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(1-Aminoethyl)phenol | |

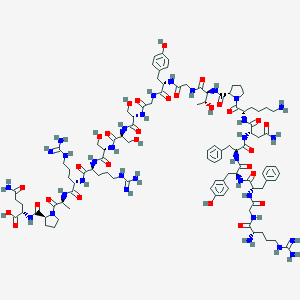

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B140269.png)